molecular formula C17H30N2O3S B6781361 N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide

N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide

Cat. No.: B6781361
M. Wt: 342.5 g/mol
InChI Key: RQNMCYWVWLTPFJ-MERJSTESSA-N
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Description

N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclohexylcyclopropyl group and a methylsulfonylazepane moiety

Properties

IUPAC Name

N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3S/c1-23(21,22)14-8-5-10-19(11-9-14)17(20)18-16-12-15(16)13-6-3-2-4-7-13/h13-16H,2-12H2,1H3,(H,18,20)/t14?,15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNMCYWVWLTPFJ-MERJSTESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCN(CC1)C(=O)NC2CC2C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1CCCN(CC1)C(=O)N[C@@H]2C[C@H]2C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a Simmons-Smith reaction, where a cyclohexyl alkene reacts with diiodomethane and a zinc-copper couple.

    Azepane Ring Formation: The azepane ring can be synthesized via a ring-closing metathesis reaction, using a suitable diene precursor and a ruthenium-based catalyst.

    Amide Bond Formation: The final step involves coupling the azepane derivative with a carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and azepane rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Amine or thiol nucleophiles, DCM, room temperature.

Major Products

    Oxidation: Formation of epoxides or sulfoxides.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of cyclopropyl and azepane-containing molecules with biological targets. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may facilitate binding to hydrophobic pockets, while the azepane ring could interact with polar or charged residues. The methylsulfonyl group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylpiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylmorpholine-1-carboxamide: Contains a morpholine ring, offering different electronic and steric properties.

Uniqueness

N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-methylsulfonylazepane-1-carboxamide is unique due to its combination of a cyclopropyl group, an azepane ring, and a methylsulfonyl group. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications.

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